molecular formula C16H30CuO4 B12659697 Copper bis(dimethylhexanoate) CAS No. 94086-51-8

Copper bis(dimethylhexanoate)

Cat. No.: B12659697
CAS No.: 94086-51-8
M. Wt: 349.95 g/mol
InChI Key: ZZRRDRWGCZYYHK-UHFFFAOYSA-L
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Description

Copper bis(dimethylhexanoate) is a coordination compound with the molecular formula C16H30CuO4. It is a copper(II) complex where the copper ion is coordinated by two dimethylhexanoate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper bis(dimethylhexanoate) can be synthesized through the reaction of copper(II) acetate with dimethylhexanoic acid in an organic solvent such as methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for copper bis(dimethylhexanoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Copper bis(dimethylhexanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Copper bis(dimethylhexanoate) has several applications in scientific research:

Mechanism of Action

The mechanism by which copper bis(dimethylhexanoate) exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various ligands. The copper ion can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

Copper bis(dimethylhexanoate) can be compared with other copper(II) complexes, such as:

Uniqueness: The bulkiness of the dimethylhexanoate ligands can provide steric protection to the copper center, affecting its interactions with other molecules and its stability in various environments .

Conclusion

Copper bis(dimethylhexanoate) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable subject of study and application in scientific research.

Properties

CAS No.

94086-51-8

Molecular Formula

C16H30CuO4

Molecular Weight

349.95 g/mol

IUPAC Name

copper;2,2-dimethylhexanoate

InChI

InChI=1S/2C8H16O2.Cu/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2

InChI Key

ZZRRDRWGCZYYHK-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cu+2]

Origin of Product

United States

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